

Application Notes & Protocols for the Analytical Characterization of Ribasine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine is a novel small molecule with the chemical formula C₂₀H₁₇NO₅. As with any new chemical entity intended for research or therapeutic development, a thorough analytical characterization is paramount. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of **Ribasine**. The following application notes are intended to guide researchers in establishing a robust analytical profile for this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of **Ribasine** is presented below.



Property	Value	Source
Molecular Formula	C20H17NO5	PubChem
Molecular Weight	351.4 g/mol	PubChem[1]
Exact Mass	351.11067264 Da	PubChem[1]
IUPAC Name	(1S,12R,14S)-13-methyl- 5,7,17,19,25-pentaoxa-13- azaheptacyclo[12.10.1.0 ¹ , ¹² .0 ² , ¹⁰ .0 ⁴ , ⁸ .0 ¹⁵ , ²³ .0 ¹⁶ , ²⁰]pentacosa- 2,4(8),9,15(23),16(20),21- hexaene	PubChem[1]

Structural Elucidation

The definitive structure of **Ribasine** is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[2][3][4][5] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **Ribasine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Temperature: 25°C.
- ¹H NMR Acquisition:







• Pulse Program: Standard single pulse.

Number of Scans: 16-64.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

• ¹³C NMR Acquisition:

Pulse Program: Proton-decoupled.

Number of Scans: 1024-4096.

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2-5 seconds.

• Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as a reference.

Hypothetical ¹H and ¹³C NMR Data for **Ribasine**



¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)		
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.62	d	1H	Ar-H
7.40	t	1H	Ar-H
7.28	t	1H	Ar-H
6.95	S	1H	Ar-H
6.10	S	2H	O-CH ₂ -O
4.25	d	1H	СН
3.80	S	ЗН	N-CH₃
3.20	m	2H	CH ₂
2.80	m	1H	СН

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[6][7][8] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a 1 mg/mL solution of Ribasine in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 μ L/min.



• MS Acquisition:

Ionization Mode: Positive ESI.

Mass Range: m/z 100-1000.

Resolution: >10,000.

 Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula.

Hypothetical HRMS Data for Ribasine

Parameter	Value
Ionization Mode	ESI Positive
Calculated Exact Mass [M+H] ⁺ (C ₂₀ H ₁₈ NO ₅ ⁺)	352.1180
Measured Exact Mass [M+H]+	352.1178
Mass Error (ppm)	-0.57

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol: Purity Determination by RP-HPLC

- Sample Preparation: Prepare a 1 mg/mL stock solution of Ribasine in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
- Chromatographic Conditions:



Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 μL.

o Detection: UV at 254 nm.

Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of Ribasine
as the percentage of the main peak area relative to the total peak area.

Hypothetical HPLC Purity Data for Ribasine

Peak No.	Retention Time (min)	Area (%)
1	2.5	0.2
2 (Ribasine)	12.8	99.7
3	15.1	0.1
Total	100.0	

Physicochemical Characterization

Understanding the physicochemical properties of a compound is critical for its development.

Solubility

Experimental Protocol: Kinetic Aqueous Solubility

Prepare a 10 mM stock solution of Ribasine in DMSO.



- Add 1.5 μL of the stock solution to 148.5 μL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
- Shake the plate for 2 hours at room temperature.
- Filter the samples through a 0.45 μm filter plate.
- Analyze the filtrate by HPLC-UV and quantify the concentration against a standard curve.

Lipophilicity (LogP)

Experimental Protocol: Shake-Flask Method for LogP

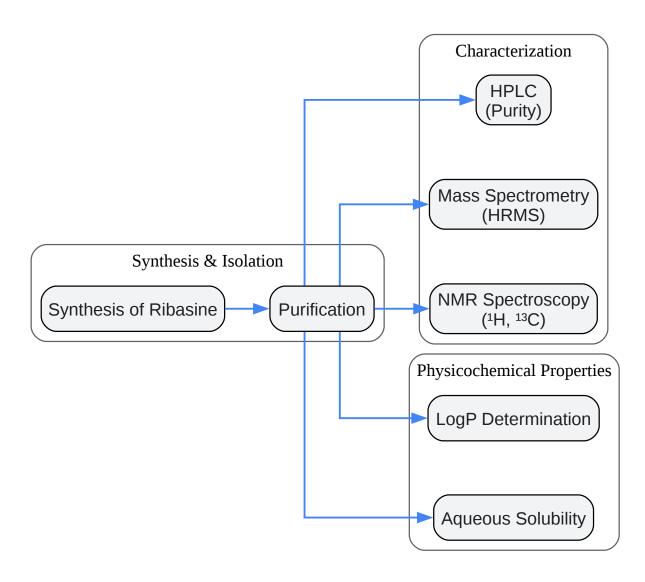
- Prepare a solution of **Ribasine** in a biphasic system of n-octanol and water.
- Shake vigorously for 1 hour to allow for partitioning.
- Centrifuge to separate the two phases.
- Determine the concentration of Ribasine in both the n-octanol and aqueous phases by HPLC-UV.
- Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Hypothetical Physicochemical Data for Ribasine

Parameter	Method	Value
Aqueous Solubility (pH 7.4)	Kinetic Solubility	5.2 μg/mL
LogP	Shake-Flask	2.8

Experimental Workflows and Signaling Pathways Diagrams

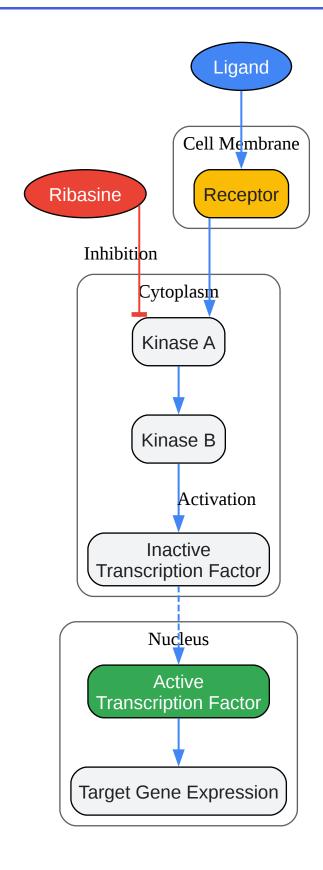




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Caption: General experimental workflow for the characterization of **Ribasine**.





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Caption: Hypothetical signaling pathway inhibited by Ribasine.



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